O(6)-Methyldeoxyguanosine triphosphate

Nucleotide pool sanitation MTH1/NUDT1 enzymology DNA damage prevention

O(6)-Methyldeoxyguanosine triphosphate (O6-methyl-dGTP; CAS 63642-16-0) is a synthetically modified deoxynucleoside triphosphate bearing a methoxy group at the O6 position of the guanine base. With a molecular formula of C₁₁H₁₈N₅O₁₃P₃ and a molecular weight of 521.21 g/mol (free acid) , this compound is classified under Deoxyguanine Nucleotides in the MeSH vocabulary.

Molecular Formula C11H18N5O13P3
Molecular Weight 521.21 g/mol
CAS No. 63642-16-0
Cat. No. B1199081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO(6)-Methyldeoxyguanosine triphosphate
CAS63642-16-0
SynonymsO(6)-methyl-dGTP
O(6)-methyldeoxyguanosine triphosphate
Molecular FormulaC11H18N5O13P3
Molecular Weight521.21 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N
InChIInChI=1S/C11H18N5O13P3/c1-25-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(17)6(27-7)3-26-31(21,22)29-32(23,24)28-30(18,19)20/h4-7,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t5-,6+,7+/m0/s1
InChIKeyDBLXDDWXGWLUAZ-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O(6)-Methyldeoxyguanosine Triphosphate (CAS 63642-16-0): Product Identity, Classification, and Procurement Baseline


O(6)-Methyldeoxyguanosine triphosphate (O6-methyl-dGTP; CAS 63642-16-0) is a synthetically modified deoxynucleoside triphosphate bearing a methoxy group at the O6 position of the guanine base [1]. With a molecular formula of C₁₁H₁₈N₅O₁₃P₃ and a molecular weight of 521.21 g/mol (free acid) [1], this compound is classified under Deoxyguanine Nucleotides in the MeSH vocabulary [2]. It is a promutagenic nucleotide analog that serves as a substrate for multiple DNA polymerases and is specifically hydrolyzed by the human NUDIX hydrolase MTH1, distinguishing it from unmodified dGTP and other oxidized or methylated nucleotide triphosphates [2].

Why Generic Nucleotide Triphosphates Cannot Substitute for O(6)-Methyldeoxyguanosine Triphosphate in Targeted Research Applications


Unmodified dGTP and dATP cannot recapitulate the unique biochemical behavior of O6-methyl-dGTP because the O6-methyl modification fundamentally alters base-pairing specificity, polymerase recognition kinetics, and intracellular metabolic fate. O6-methyl-dGTP acts as a dATP analog—not a dGTP analog—during DNA synthesis, with an apparent Km approximately 7.5-fold higher than dATP for E. coli DNA polymerase I [1]. Crucially, its hydrolysis from the nucleotide pool is exclusively catalyzed by MTH1 among all human NUDIX proteins, a selectivity not shared by other methylated or oxidized nucleotides [2]. These properties render generic substitution scientifically invalid for experiments requiring the specific mutagenic signature, polymerase discrimination behavior, or MTH1-dependent metabolism that only O6-methyl-dGTP can provide.

Quantitative Comparative Evidence for O(6)-Methyldeoxyguanosine Triphosphate Differentiation Against Closest Analogs


MTH1 Hydrolyzes O6-Methyl-dGTP with Catalytic Efficiency Comparable to 8-Oxo-dGTP, Its Canonical Substrate

MTH1 (NUDT1) catalyzes the hydrolysis of O6-methyl-dGTP to O6-methyl-dGMP with a catalytic efficiency that is quantitatively similar to that of 8-oxo-dGTP, its well-established oxidized nucleotide substrate [1]. The enzyme exhibits robust turnover of both substrates, indicating that O6-methyl-dGTP is recognized and processed by MTH1 at a level equivalent to the prototypical oxidative damage marker. This finding places O6-methyl-dGTP alongside 8-oxo-dGTP as a physiologically relevant MTH1 substrate, directly enabling comparative MTH1 activity assays and inhibitor screening campaigns.

Nucleotide pool sanitation MTH1/NUDT1 enzymology DNA damage prevention

O6-Methyl-dGTP Functions as a dATP Analog with 7.5-Fold Higher Apparent Km than dATP for E. coli DNA Polymerase I

Steady-state kinetic analysis demonstrates that O6-methyl-dGTP is utilized by E. coli DNA polymerase I (Klenow fragment) as an analog of dATP, not dGTP, with an apparent Km (Kappm) of approximately 6 µM [1]. This value is approximately 7.5-fold higher than the Kappm of ~0.8 µM measured for the natural substrate dATP under identical conditions [1]. Furthermore, O6-methyl-dGTP is not incorporated in the complete absence of dATP, confirming its competitive behavior at the dATP binding site [1]. T4 DNA polymerase exhibits stronger discrimination against O6-methyl-dGMP incorporation than either T5 DNA polymerase or E. coli DNA polymerase I, demonstrating polymerase-specific selectivity [1].

DNA polymerase kinetics Nucleotide analog incorporation Klenow fragment enzymology

Greater Than 20-Fold Incorporation Preference for Thymine Over Cytosine Template Residues Drives a Defined Mutational Signature

During in vitro DNA replication by E. coli DNA polymerase I (Klenow fragment), O6-methyl-dGTP incorporates opposite both thymine (T) and cytosine (C) template residues, but with a greater than 20-fold preference for T over C [1]. Additionally, incorporation of O6-methyl-dGTP in place of dATP arrests DNA synthesis at all but pyrimidine-rich growing-strand sequences [1]. This defines a specific and quantifiable mutational trajectory (G→A transitions via T mispairing) that distinguishes O6-methyl-dGTP from other modified nucleotide triphosphates such as 8-oxo-dGTP, which preferentially mispairs with dATP, or from unmodified dGTP, which pairs exclusively with dCTP.

Mutagenesis mechanism DNA replication fidelity O6-methylguanine promutagenic base pairing

O6-Methyl-dGTP Retains Cytotoxicity in Temozolomide-Resistant, MGMT-Overexpressing Glioblastoma Cells Where TMZ Fails

O6-methyl-dGTP exhibits pronounced cytotoxicity against glioblastoma (GBM) cell lines, including those that are resistant to temozolomide (TMZ) and those overexpressing the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) [1]. In an orthotopic transplantation model using U87MG cells, O6-methyl-dGTP demonstrated marginally superior tumor-suppressive activity compared to TMZ, the frontline chemotherapeutic agent for GBM [1]. Mechanistically, O6-methyl-dGTP incorporates into genomic DNA, disrupts nucleotide pool balance, and induces replication stress leading to S-phase arrest and DNA damage via AIF-mediated apoptosis and the parthanatos pathway—a caspase-independent cell death mechanism distinct from TMZ's mode of action [1].

Glioblastoma therapy TMZ resistance MGMT overexpression Nucleotide analog anticancer

DNA Polymerase β Loop Variants Show Enhanced Discrimination of O6-Methyl-dGTP Over dGTP Compared to Wild-Type Enzyme

The ratio of inherent reactivity values for the O6-methyl-dGTP (m6dGTP) substrate relative to the unmodified dGTP substrate was greater for both DNA polymerase β loop variants R253M and E249K than for wild-type (WT) pol β under steady-state conditions [1]. This indicates that specific amino acid residues in the palm domain loop region of pol β modulate discrimination of the O6-methyl modification on the incoming nucleotide triphosphate. Notably, these same variants did not affect translesion synthesis past an O6-methylguanine lesion in the DNA template, demonstrating a substrate-specific discrimination mechanism that operates exclusively at the level of the incoming dNTP [1].

DNA polymerase β fidelity Lesion discrimination Modified nucleotide selectivity Polymerase variant screening

O6-Methyl-dGTP Hydrolysis Activity Is Exclusive to MTH1 Among All Human NUDIX Proteins

Among the entire panel of human NUDIX hydrolase proteins screened, only MTH1 (NUDT1) displayed detectable hydrolytic activity toward O6-methyl-dGTP [1]. This exclusivity contrasts with 8-oxo-dGTP, which is also hydrolyzed by other NUDIX family members albeit with lower efficiency. Furthermore, O6-methyl-dGTP hydrolase activity is conserved in MTH1 through evolution (demonstrated in human and zebrafish orthologs) but is absent from the bacterial functional homolog MutT [1]. This evolutionary divergence means that prokaryotic experimental systems expressing MutT cannot metabolize O6-methyl-dGTP, a critical consideration for experimental design.

NUDIX hydrolase selectivity MTH1 substrate profiling Nucleotide pool surveillance

Evidence-Backed Research and Industrial Application Scenarios for O(6)-Methyldeoxyguanosine Triphosphate


MTH1 Enzymology and Inhibitor Screening with a Methylation-Specific Substrate

O6-methyl-dGTP serves as a methylation-specific substrate for MTH1 with catalytic efficiency equivalent to 8-oxo-dGTP, enabling orthogonal MTH1 activity assays that distinguish methylation damage processing from oxidative damage processing [1]. Because O6-methyl-dGTP hydrolysis is exclusive to MTH1 among all human NUDIX proteins, this compound provides a highly selective readout free from confounding hydrolysis by other NUDIX enzymes [1]. This is particularly valuable for MTH1 inhibitor screening campaigns where specificity against other NUDIX hydrolases is a critical selectivity parameter.

Investigating TMZ-Resistant Glioblastoma and MGMT-Independent Therapeutic Strategies

In glioblastoma research, O6-methyl-dGTP uniquely enables studies of MGMT-independent cytotoxicity because it retains full activity in TMZ-resistant and MGMT-overexpressing GBM cells, where TMZ is ineffective [2]. Its caspase-independent cell death mechanism (AIF-mediated apoptosis and parthanatos) provides a mechanistically distinct tool for probing alternative cell death pathways in GBM that are not engaged by TMZ or O6-benzylguanine [2]. The orthotopic U87MG model data demonstrating tumor-suppressive activity marginally superior to TMZ supports its use in preclinical GBM efficacy studies [2].

Quantitative Polymerase Fidelity and Nucleotide Discrimination Studies

O6-methyl-dGTP is the defined tool for polymerase fidelity experiments requiring a nucleotide that mimics dATP with a precisely characterized kinetic penalty (Kappm ~6 µM vs. ~0.8 µM for dATP) and a >20-fold template-dependent incorporation bias toward thymine [3]. Its unique property of arresting DNA synthesis when incorporated in place of dATP at non-pyrimidine-rich sequences provides a distinctive experimental endpoint not achievable with natural nucleotides [3]. These defined parameters make it indispensable for quantitative structure-function studies of polymerase active sites and for screening polymerase variants with altered substrate discrimination, as demonstrated with DNA polymerase β loop variants [4].

Nucleotide Pool Sanitation and DNA Repair Pathway Interrogation

Because O6-methyl-dGTP is incorporated into genomic DNA from the free nucleotide pool and its toxicity is exacerbated by combined MTH1 and MGMT inhibition [1], it serves as a precise chemical probe for dissecting the relative contributions of nucleotide pool sanitation (MTH1-dependent) and genomic lesion repair (MGMT-dependent) to cellular resistance against methylating agents. The demonstrated in vivo incorporation into zebrafish embryo DNA upon microinjection [1] provides a validated whole-organism model system. The compound's exclusive MTH1-dependent metabolism [1] enables clean genetic or pharmacological manipulation of the sanitation pathway without confounding hydrolysis by other hydrolases.

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